molecular formula C16H10N2Na2O9S2 B12504576 disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate CAS No. 63589-22-0

disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B12504576
CAS No.: 63589-22-0
M. Wt: 484.4 g/mol
InChI Key: KBLGETIFHKVSQU-UHFFFAOYSA-L
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Description

Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate is an organic compound belonging to the class of azo dyes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is a naphthalene ring substituted with hydroxyl and sulfonate groups. This compound is known for its vivid color and is commonly used in various industrial applications, including textile dyeing and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dihydroxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-2,7-disulphonic acid disodium salt under alkaline conditions to form the azo dye.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is purified through filtration, washing, and drying to obtain the disodium salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonate groups. Similar compounds include:

  • Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate
  • Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

These compounds share the azo linkage and naphthalene ring but differ in their specific substituents, leading to variations in their chemical properties and applications.

Biological Activity

Disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate, commonly referred to as a naphthalenesulfonic acid derivative, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and implications for health and safety.

  • Molecular Formula : C₁₆H₁₀N₂Na₂O₉S₂
  • Molecular Weight : 484.368 g/mol
  • CAS Number : 63589-22-0

The compound is characterized by the presence of hydroxyl and sulfonate groups, which contribute to its solubility and reactivity in biological systems.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Study on Breast Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The results suggested potential use in cancer therapy as a chemotherapeutic agent .
  • Hepatocellular Carcinoma : In another study, this compound showed selective cytotoxicity against HepG2 cells while sparing normal liver cells. This selectivity is crucial for developing targeted cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, effectively reducing tumor growth rates.
  • Induction of Apoptosis : The activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells while preserving normal cells.
  • Antioxidant Defense Mechanisms : By enhancing the expression of endogenous antioxidant enzymes, the compound helps maintain cellular redox balance.

Safety and Regulatory Considerations

Given its potential biological activities, safety assessments are critical. Regulatory bodies have classified this compound under various guidelines concerning its use in cosmetic products and inks due to concerns about skin sensitization and carcinogenicity when used inappropriately .

Case Studies

Study FocusFindingsReference
Breast CancerInduced apoptosis in MCF-7 cells; potential chemotherapeutic agent
Hepatocellular CarcinomaSelective cytotoxicity against HepG2 cells
Antioxidant ActivityEffective scavenging of reactive oxygen species

Properties

CAS No.

63589-22-0

Molecular Formula

C16H10N2Na2O9S2

Molecular Weight

484.4 g/mol

IUPAC Name

disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H12N2O9S2.2Na/c19-9-1-2-12(14(20)5-9)17-18-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,19-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

KBLGETIFHKVSQU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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